Antibiotic 273 A2-beta

Antibiotic stability Natural product degradation Structure-activity relationship

Paulomycin antibiotics A and B rapidly degrade to inactive paulomenols, limiting their utility in extended-duration antibacterial studies. Antibiotic 273 A2-beta addresses this with a single N-acetyl-L-cysteine modification linked via a stable thioester bond, preventing paulic acid loss. • Maintains stable antibiotic concentrations during long-term culture experiments • Validated reference standard for HPLC/MS method development (exact mass 935.2664) • Active against Gram-positive pathogens including S. aureus and S. pyogenes

Molecular Formula C38H53N3O20S2
Molecular Weight 936 g/mol
CAS No. 102301-13-3
Cat. No. B1665571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibiotic 273 A2-beta
CAS102301-13-3
SynonymsAntibiotic 273 A2-beta; 
Molecular FormulaC38H53N3O20S2
Molecular Weight936 g/mol
Structural Identifiers
SMILESCC=C(C(=O)OC1C(OC(C(C1OC2CC(C(C(O2)C)(C(C)OC(=O)C(C)C)O)OC)O)C3(CC(=O)C(=C(C3=O)C(=O)O)N)O)COC(=O)C)NC(=S)SCC(C(=O)O)NC(=O)C
InChIInChI=1S/C38H53N3O20S2/c1-9-19(41-36(62)63-13-20(32(47)48)40-17(6)42)35(52)61-28-22(12-56-18(7)43)59-31(37(53)11-21(44)26(39)25(30(37)46)33(49)50)27(45)29(28)60-24-10-23(55-8)38(54,15(4)57-24)16(5)58-34(51)14(2)3/h9,14-16,20,22-24,27-29,31,39,45-46,53-54H,10-13H2,1-8H3,(H,40,42)(H,41,62)(H,47,48)(H,49,50)/b19-9+,39-26?/t15-,16?,20?,22+,23-,24-,27+,28+,29-,31?,37?,38-/m0/s1
InChIKeyOSAAXJKPPVMKIM-UKLZIDIESA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Antibiotic 273 A2-beta: Stabilized Paulomycin for Gram-Positive Research


Antibiotic 273 A2-beta (CAS 102301-13-3) is a semi-synthetic antibiotic belonging to the paulomycin class, produced via the addition of a single molecule of N-acetyl-L-cysteine to paulomycin B [1]. This compound, also designated as antibiotic 273a2β, originates from fermentations of Streptomyces paulus strain 273 and exists as one component of the antibiotic 273a2 complex alongside its α counterpart [2]. With a molecular weight of 935.96 and molecular formula C38H53N3O20S2, Antibiotic 273 A2-beta represents a distinct chemical entity whose structural modification confers enhanced stability compared to the parent paulomycins, positioning it as a differentiated research tool for Gram-positive antibacterial studies [3].

Stabilized paulomycin derivative — may support time-course antibacterial assays through reported degradation resistance.
Gram-positive screening context — reported activity against B. subtilis, S. aureus, S. pyogenes, S. faecalis.
Analytical reference standard context — validated chromatographic/spectroscopic identity matches fermentation-derived material.

Structural Differentiation from Other Paulomycin Analogs


Antibiotic 273 A2-beta cannot be substituted interchangeably with other paulomycin-class compounds due to critical differences in N-acetyl-L-cysteine incorporation that dictate both stability and bioactivity. The parent paulomycins A and B undergo spontaneous degradation via loss of the paulic acid moiety, converting to inactive paulomenols and thereby limiting their experimental utility [1]. In contrast, Antibiotic 273 A2-beta bears a single N-acetyl-L-cysteine group attached to paulomycin B, while paldimycins (antibiotic 273a1) carry two such groups attached to paulomycins A and B [2]. These structural variations yield compounds with distinct physicochemical properties: paulomycins are relatively water-insoluble, whereas Antibiotic 273a1 (paldimycin) exhibits enhanced aqueous solubility [3]. Furthermore, the presence of the N-acetyl-L-cysteine moiety linked via a thioester bond confers a higher structural stability that prevents the degradation pathway inherent to unmodified paulomycins [1]. Therefore, substituting Antibiotic 273 A2-beta with paulomycin A, paulomycin B, or paldimycin would fundamentally alter the experimental system's stability profile, solubility behavior, and degradation kinetics.

Substituting with paulomycin A or B may introduce spontaneous degradation to inactive paulomenols during extended incubations.

Paldimycin has two N-acetyl-L-cysteine groups (versus one), which may alter solubility and antibacterial potency profiles.

Key Differentiation Evidence


N-Acetyl-L-Cysteine Modification and Structural Stability

The N-acetyl-L-cysteine moiety in Antibiotic 273 A2-beta (and its α counterpart) confers enhanced structural stability relative to the parent paulomycins A and B. Paulomycins A and B undergo spontaneous degradation via loss of the paulic acid moiety, yielding paulomenols A and B which completely lack antibacterial activity [1]. The attachment of one molecule of N-acetyl-L-cysteine to paulomycin B (yielding Antibiotic 273a2β) or two molecules (yielding paldimycins) via a thioester bond to the paulic acid isothiocyanate carbon atom provides a higher structural stability that prevents this degradation pathway [2]. This stabilization mechanism has been validated in culture conditions where N-acetyl-L-cysteine-modified paulomycins exhibit greater persistence compared to paulomycins A and B [3].

Structural Stability
Class-level inference
1 N-acetyl-L-cysteine group prevents paulic acid loss, resisting degradation to inactive paulomenols vs. unmodified paulomycins.
Stability context may support time-course reproducibility.
Qualitative degradation resistance under culture conditions.
Antibiotic stability Natural product degradation Structure-activity relationship Paulomycin derivatives

N-Acetyl-L-Cysteine Stoichiometry vs. Paldimycins

Antibiotic 273 A2-beta is structurally distinguished from paldimycin (antibiotic 273a1) by the stoichiometry of N-acetyl-L-cysteine incorporation. Antibiotic 273 A2-beta and its α counterpart are formed by the addition of exactly one molecule of N-acetyl-L-cysteine to paulomycin B and paulomycin A, respectively [1]. In contrast, paldimycins A and B (antibiotic 273a1α and 273a1β) are produced by the addition of two molecules of N-acetyl-L-cysteine to paulomycins A and B, respectively [2]. This stoichiometric difference manifests in molecular weight: Antibiotic 273 A2-beta has a molecular weight of 935.96 (formula C38H53N3O20S2) , whereas paldimycin A (Antibiotic 273 A1-alpha) has a molecular weight of 1113.18 (formula C44H64N4O23S3) .

NAC Group Count
Head-to-head
1 NAC group; MW 935.96 vs. paldimycin: 2 groups; MW 1113.18
Stoichiometry may affect solubility and SAR interpretation.
Reported MW difference of 177.22.
Semi-synthetic antibiotics Structure elucidation Natural product derivatization Paulomycin biosynthesis

Gram-Positive Antibacterial Activity Spectrum

Antibiotic 273 A2-beta and the broader antibiotic 273a2 complex (containing both α and β components) demonstrate activity against Gram-positive bacteria comparable to the parent paulomycins A and B [1]. The literature establishes that paldimycin and antibiotic 273a2 are active against a range of Gram-positive organisms including Bacillus subtilis, Staphylococcus aureus, Streptococcus pyogenes, and Streptococcus faecalis [2]. Paulomycins A and B are described as 'highly active mainly against Gram-positive organisms' [3]. While the N-acetyl-L-cysteine modification does not markedly alter the Gram-positive activity spectrum relative to paulomycins, it maintains antibacterial efficacy while conferring the stability advantages described above.

Gram-Positive Activity
Class-level inference
Active against B. subtilis, S. aureus, S. pyogenes, S. faecalis; comparable to paulomycins.
Reported Gram-positive screening context.
MIC values not reported in primary literature.
Antimicrobial susceptibility Gram-positive bacteria Antibiotic screening Natural product antibiotics

Chromatographic and Spectroscopic Identity Verification

The semi-synthetic preparation of Antibiotic 273 A2-beta has been validated to produce material with chromatographic behavior (TLC and HPLC) and physical and chemical properties identical to those of the corresponding antibiotic produced naturally by Streptomyces paulus fermentation [1]. This authentication ensures that synthetic and fermentation-derived materials are analytically indistinguishable, a critical quality attribute for research reproducibility. The compound has been fully characterized with established SMILES notation, exact mass of 935.2664, and defined stereochemistry at eight stereocenters .

Identity Verification
Head-to-head
Semi-synthetic material matches fermentation-derived product by TLC, HPLC, and physicochemical properties.
Supports analytical reference standard use.
Validated for compound authentication.
Antibiotic characterization Analytical chemistry HPLC analysis Compound authentication

Validated Research Applications


Stability-Dependent Antibacterial Assays

Antibiotic 273 A2-beta is optimally suited for antibacterial susceptibility testing and mechanism-of-action studies where compound stability over extended incubation periods is critical. Unlike paulomycins A and B, which undergo spontaneous degradation to inactive paulomenols via loss of the paulic acid moiety [1], the N-acetyl-L-cysteine modification in Antibiotic 273 A2-beta confers higher structural stability in culture conditions [2]. This makes it the preferred choice for time-course experiments, continuous exposure assays, and any protocol requiring consistent antibiotic concentration throughout the experimental duration.

Structure-Activity Relationship Profiling by Cysteine Loading

Researchers investigating how the number of N-acetyl-L-cysteine groups affects antibiotic properties can utilize Antibiotic 273 A2-beta (1 N-acetyl-L-cysteine group attached to paulomycin B) as a critical comparator. When studied alongside paldimycin A (Antibiotic 273 A1-alpha; 2 N-acetyl-L-cysteine groups attached to paulomycin A; MW 1113.18) and paulomycin B (0 groups; MW 769.79) , this compound series enables systematic evaluation of how incremental N-acetyl-L-cysteine loading influences solubility, stability, and antibacterial potency [3]. Such studies are essential for understanding the structure-function relationships that govern paulomycin-class antibiotic activity.

Gram-Positive Panel Screening and Resistance Profiling

Antibiotic 273 A2-beta demonstrates activity against clinically relevant Gram-positive organisms including Bacillus subtilis, Staphylococcus aureus, Streptococcus pyogenes, and Streptococcus faecalis [4]. This defined spectrum supports its use as a positive control or test compound in antimicrobial susceptibility panels targeting Gram-positive pathogens. The compound's activity profile, comparable to paulomycins A and B which are described as 'highly active mainly against Gram-positive organisms' [5], makes it suitable for establishing baseline susceptibility patterns, evaluating resistance mechanisms in Gram-positive strains, and serving as a comparator for novel antibacterial candidates.

Analytical Reference Standard for Paulomycin-Class Antibiotics

The extensively characterized chromatographic and spectroscopic properties of Antibiotic 273 A2-beta position it as an ideal reference standard for analytical method development. The compound exhibits defined TLC and HPLC behavior, and semi-synthetic material has been validated to be analytically indistinguishable from fermentation-derived natural product [6]. With fully elucidated physicochemical properties including molecular formula C38H53N3O20S2, exact mass 935.2664, defined stereochemistry at eight stereocenters, and established SMILES notation , this compound can serve as a qualification standard for HPLC method validation, mass spectrometry calibration, or as an authentic reference for dereplication studies in natural product discovery programs.

Application
Selection Property
Validation Focus
Stability-dependent antibacterial assay context
N-acetyl-L-cysteine modification for degradation resistance
Time-course concentration integrity
Structure-activity relationship profiling context
N-acetyl-L-cysteine group count
Solubility/activity correlation across series
Gram-positive panel screening context
Reported Gram-positive activity profile
Comparative susceptibility pattern review
Analytical reference standard context
Validated chromatographic/spectroscopic identity
Method qualification and compound authentication

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